molecular formula C22H25N3O4 B11021502 3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11021502
M. Wt: 395.5 g/mol
InChI Key: ASXKVLJMWNZZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This step involves the reaction of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the dimethoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is unique due to its specific combination of a quinazolinone core and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

InChI

InChI=1S/C22H25N3O4/c1-14(2)25-13-23-18-8-7-16(12-17(18)22(25)27)24-21(26)10-6-15-5-9-19(28-3)20(11-15)29-4/h5,7-9,11-14H,6,10H2,1-4H3,(H,24,26)

InChI Key

ASXKVLJMWNZZFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.